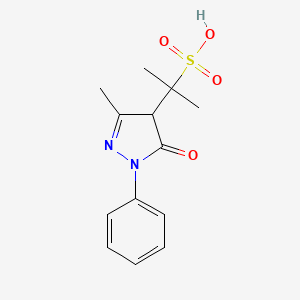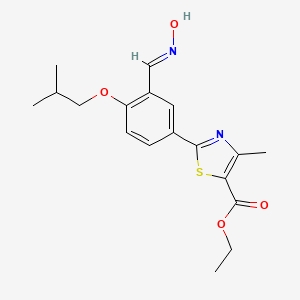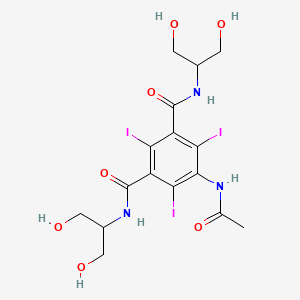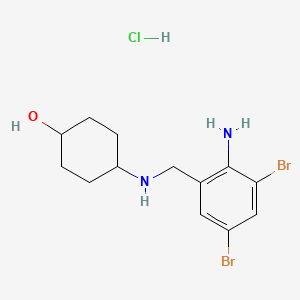
Acepromazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acepromazine is a phenothiazine derivative psychotropic drug. It has actions at all levels of the central nervous system, primarily at subcortical levels, as well as on multiple organ systems . It has strong antiadrenergic and weaker peripheral anticholinergic activity .
Synthesis Analysis
The synthesis of Acepromazine has been studied in several animal species, including dogs and equines . In the urine of horses, acepromazine and its metabolites can be detected for up to 48 hours post intravenous injection .Molecular Structure Analysis
The molecular formula of Acepromazine hydrochloride is C19H23ClN2OS . It is a member of the class of phenothiazines that is 10H-phenothiazine substituted by an acetyl group at position 2 and a 3- (dimethylamino)propyl group at position 10 .Physical And Chemical Properties Analysis
The molecular weight of Acepromazine hydrochloride is 362.9 g/mol . The hydrogen bond donor count is 1, and the hydrogen bond acceptor count is 4 . The rotatable bond count is 5 . The exact mass is 362.1219622 g/mol .Wissenschaftliche Forschungsanwendungen
Prevention of Vomiting Induced by Opioids in Dogs : Acepromazine, when administered 15 minutes before opioid administration, significantly lowers the incidence of opioid-induced vomiting in dogs (Valverde et al., 2003).
Effects on Intraocular Pressure and Pupil Size in Dogs : Intramuscular administration of acepromazine in combination with hydromorphone does not significantly alter intraocular pressure but causes significant miosis (pupil constriction) in dogs (Stephan et al., 2003).
Pharmacokinetics and Pharmacodynamics in Horses : Studying the serum and urine concentrations, as well as the pharmacodynamics of acepromazine following different routes of administration in horses, has revealed insights into its metabolic pathways (Knych et al., 2018).
Effects on Blood Flow in Horses' Hooves : Acepromazine maleate does not have a significant effect on laminar microcirculatory blood flow in healthy horses, questioning its efficacy in treating laminitis (Adair et al., 1997).
Use in Anesthesia of Rhesus Monkeys : A combination of acepromazine maleate and ketamine hydrochloride has been effectively used for inducing anesthesia in rhesus monkeys, suitable for minor surgical procedures (Connolly & Quimby, 1978).
Use in Dogs with Seizure History : Acepromazine has been used in dogs with a history of seizures, showing no clinical evidence that its administration is associated with increased seizure activity (Garner et al., 2004).
Stress Reduction in Transported Roe Deer : Acepromazine effectively reduces stress responses in roe deer during transport, as evidenced by various clinical, hematological, and biochemical indicators (Montané et al., 2002).
Liver Size Changes in Dogs : Acepromazine causes an increase in liver size and volume in dogs, as determined by quantitative radiography (Lopes et al., 2011).
Forensic Perspective in Racehorses : The metabolite of acepromazine, 2-(1-hydroxyethyl)promazine sulphoxide (HEPS), serves as a forensic marker for detecting the use of acepromazine in racehorses (Schneiders et al., 2012).
Assessment of Lameness in Horses : Low doses of acepromazine can aid in lameness diagnosis in horses without significantly affecting coordination variables (López-Sanromán et al., 2015).
Wirkmechanismus
Acepromazine hydrochloride, also known as AcepromazineHCl, is a phenothiazine derivative psychotropic drug . It was first used in humans in the 1950s as an antipsychotic agent but is now frequently used in animals as a sedative and antiemetic .
Target of Action
The primary targets of Acepromazine are dopaminergic receptors (subtypes D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1-receptors), alpha1/alpha2-receptors , and muscarinic (cholinergic) M1/M2-receptors . These receptors are primarily located in the central nervous system and multiple organ systems .
Mode of Action
Acepromazine acts as an antagonist (blocking agent) on its target receptors . It has strong antiadrenergic and weaker peripheral anticholinergic activity . It also possesses slight antihistaminic and antiserotonin activity .
Pharmacokinetics
Acepromazine has a high volume of distribution with a bioavailability of 6.6 L/kg . It is metabolized by the liver, oxidized to produce its primary metabolite, hydroxyethylpromazine sulfoxide, which is then excreted in the urine . The elimination half-life of Acepromazine is 3 hours in horses and 15.9 hours in canines .
Action Environment
The action, efficacy, and stability of Acepromazine can be influenced by various environmental factors. For instance, it should be used with caution in geriatric or debilitated animals due to its potential for profound cardiac effects, namely hypotension due to peripheral vasodilation . It is also worth noting that Acepromazine can be used to treat motion sickness and nausea associated with car or plane rides .
Safety and Hazards
Acepromazine is a phenothiazine that is used exclusively in veterinary medicine for multiple purposes. Human overdoses are rarely reported and toxicokinetic data has never been reported . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Zukünftige Richtungen
Acepromazine is the most commonly used phenothiazine derivative in veterinary medicine, used extensively to sedate horses and dogs . It depresses heart activity either through inhibition of the CNS or by direct action on the heart muscles, potentially leading to compensatory tachycardia . Future research may focus on its use in other animals and potential applications in human medicine.
Eigenschaften
IUPAC Name |
1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS.ClH/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODNMIMTVRACLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acepromazine hydrochloride | |
Q & A
Q1: What are the primary applications of Acepromazine hydrochloride in veterinary medicine according to the provided research?
A1: The research highlights the use of Acepromazine hydrochloride as a pre-anesthetic agent in veterinary medicine. Specifically, one study [] investigated its effectiveness in combination with buprenorphine for premedicating dogs undergoing total intravenous anesthesia (TIVA) with either alfaxalone or propofol. Another study [] explored its use alongside phencyclidine hydrochloride for immobilizing walruses (Odobenus rosmarus).
Q2: How does Acepromazine hydrochloride compare to other anesthetic agents mentioned in the studies in terms of recovery time?
A2: The study comparing alfaxalone and propofol for TIVA in dogs premedicated with Acepromazine hydrochloride and buprenorphine [] found that dogs receiving propofol had significantly shorter times to standing and overall recovery compared to those receiving alfaxalone.
Q3: Were there any notable cardiorespiratory effects observed when using Acepromazine hydrochloride as a pre-anesthetic in the canine study?
A3: The canine study [] found no significant differences in heart rate, mean arterial pressure, respiratory rate, haemoglobin oxygen saturation, or rectal temperature between dogs receiving either alfaxalone or propofol for TIVA when premedicated with Acepromazine hydrochloride and buprenorphine. This suggests that Acepromazine hydrochloride, in this specific combination and context, did not negatively impact these cardiorespiratory parameters.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-QuinazolinaMine, N-(3-chloro-4-fluorophenyl)-6-nitro-7-[[(3R)-tetrahydro-3-furanyl]oxy]-](/img/structure/B602068.png)



